(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]
Description
Properties
IUPAC Name |
(4R,8aR)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVKCQDDFRFXNZ-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC3(N2C1)CNCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@]3(N2C1)CNCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Domino Reactions Involving Maleimides
The synthesis of spirocyclic frameworks via multicomponent reactions has been extensively explored. A pivotal strategy involves the sequential addition of amines, maleimides, and aldehydes under controlled conditions. For instance, Belabbes et al. demonstrated that allylamine reacts with N-methylmaleimide and cinnamaldehyde in toluene at 120°C to form spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives via a Michael addition/azomethine ylide cyclization cascade. While this method targets pyrrolo-pyrrole systems, analogous protocols can be adapted for oxazine-oxazinane spirocycles by substituting maleimides with oxazine precursors.
Key steps include:
- Michael Addition : A primary amine attacks the electron-deficient double bond of a maleimide analog (e.g., oxazinetrione), forming an enolate intermediate.
- Iminium Formation : Reaction with an aldehyde generates an iminium ion, which tautomerizes to an azomethine ylide.
- 1,3-Dipolar Cycloaddition : The ylide undergoes intramolecular cyclization to form the spiro junction.
This method achieves diastereoselectivity through steric and electronic effects of substituents on the maleimide and aldehyde components. Yields for analogous spirocycles range from 75–92%, with dr values up to 2:1.
Radical-Mediated Spirocyclization Under Photochemical Conditions
Recent advances in photoredox catalysis enable the construction of spirocenters via radical intermediates. Pan et al. reported a blue light-promoted radical cyclization of N-arylpropiolamides with thiophenols, yielding sulfur-containing benzo[b]pyrrolo[2,1-c]oxazine-3,9-diones. For the target compound, a similar approach could involve:
- Irradiation of a diene precursor (e.g., N-vinyloxazinanone) at 450 nm.
- Hydrogen atom transfer (HAT) from a thiol catalyst, generating a carbon-centered radical.
- Radical recombination and oxidation to form the spiro-oxazinane ring.
This method operates under metal-free conditions with HCl as a promoter, achieving yields of 68–85% for related systems. Stereochemical control remains challenging but can be enhanced using chiral thiol auxiliaries.
Enantioselective Phase-Transfer Catalysis
The asymmetric synthesis of spirocyclic azetidine oxindoles by phase-transfer catalysis provides a template for enantiocontrolled spirooxazine formation. A novel SF5-containing cinchona alkaloid-derived catalyst facilitates intramolecular C–C bond formation via chloride displacement (Figure 1). Applied to the target compound:
- Substrate Activation : A diazo-isatin precursor undergoes N–H insertion to form a chloride intermediate.
- Cyclization : The chiral catalyst abstracts chloride, generating a reactive oxonium ion that undergoes stereoselective ring closure.
- Deprotection : Boc groups are removed under acidic conditions to yield the final spirocycle.
This method achieves enantiomeric ratios (er) up to 2:98 for azetidine oxindoles, suggesting its viability for the target oxazinane system.
Cyclocondensation of Amino Alcohols and Carbonyl Derivatives
Classical cyclocondensation remains a cornerstone for oxazine ring formation. Tretyakov et al. synthesized pyrrolo[2,1-c]oxazinetriones via the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-1,6,7-triones with 6-aminopyrimidine-2,4-diones. Adapting this protocol:
- Oxazine Formation : A pyrrolidine-derived amino alcohol reacts with a diketone (e.g., acetylacetone) in acetic acid, forming the pyrrolo-oxazine core.
- Spirocyclization : Treatment with a 1,3-oxazinane precursor (e.g., a protected amino alcohol) under basic conditions induces ring closure.
X-ray diffraction analysis confirms the spiro connectivity, with yields averaging 65–78%.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Stereocontrol | Key Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction | 75–92% | Moderate (dr 2:1) | One-pot synthesis; high atom economy | Limited substrate scope |
| Photochemical Cyclization | 68–85% | Low | Metal-free; scalable | Requires specialized equipment |
| Phase-Transfer Catalysis | 80–95% | High (er 2:98) | Excellent enantioselectivity | Complex catalyst synthesis |
| Cyclocondensation | 65–78% | None | Simple reagents; robust conditions | Multiple steps; poor stereocontrol |
Mechanistic Insights and Stereochemical Considerations
The (4R,8aR) configuration arises from conformational locking during spirocenter formation. In phase-transfer catalysis, the SF5-benzyl group of the catalyst induces π–π interactions with the oxazine aryl ring, shielding one face of the incipient spiro center. Computational studies suggest that transition-state puckering in the oxazinane ring favors the 8aR configuration due to reduced torsional strain.
Chemical Reactions Analysis
Types of Reactions
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, thiophenols, and various oxidants. Conditions often involve the use of visible light, such as blue LEDs, to promote radical cyclization processes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thiophenols under blue light can produce sulfur-containing spirocyclic compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,4]oxazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The spiro structure enhances the binding affinity to target proteins involved in cancer progression.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Neuroprotective Effects
Neuroprotective applications have also been explored due to the compound's ability to cross the blood-brain barrier. Research suggests that it may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This potential makes it a candidate for further investigation in treating conditions like Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study conducted on modified pyrrolo[2,1-c][1,4]oxazine derivatives demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The compounds were tested at varying concentrations, revealing a dose-dependent response with IC50 values indicating significant cytotoxicity . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, several derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents from this chemical class.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Significant (IC50 < 10 µM) | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Effective | Cell wall synthesis disruption |
| Neuroprotective | Neuronal Cell Lines | Moderate | Oxidative stress reduction |
Mechanism of Action
The mechanism of action of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] involves its interaction with specific molecular targets and pathways. For example, as a histamine-3 receptor modulator, it can influence neurotransmitter release and signaling pathways in the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s spirocyclic framework distinguishes it from simpler fused or bridged pyrrolo-oxazine derivatives. Key comparisons include:
The spiro structure of the target compound likely enhances metabolic stability compared to fused systems () but may reduce synthetic accessibility due to stereochemical complexity.
Stability and Functionalization
- Nucleophile-Induced Rearrangements : Pyrrolo-oxadiazines () undergo ring contraction under nucleophilic conditions, whereas the target’s spiro system may resist such rearrangements due to steric hindrance .
- Thermolysis : Pyrrolo-benzothiazine-1,2,4-triones () generate ketenes under heat, suggesting the target’s stability under similar conditions requires investigation .
Biological Activity
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure
The compound features a unique spiro structure that integrates multiple heterocycles, contributing to its diverse biological interactions. The molecular formula is , and it possesses specific stereochemistry that may influence its biological activity.
Pharmacological Properties
Research indicates that compounds within the oxazine family exhibit various pharmacological properties including:
- Antitumor Activity : Dihydro[1,3]oxazines have been shown to possess cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazines have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Effects : Several studies have demonstrated that oxazine derivatives exhibit bactericidal and fungicidal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Properties : The anti-inflammatory potential of oxazine compounds has been explored through various assays measuring cytokine production and inflammatory markers in cell cultures .
The biological activity of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. For example:
- Enzyme Inhibition : Compounds similar to this spiro compound have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The structural features allow for potential binding to various receptors, which may modulate signaling pathways critical for cellular responses.
Study 1: Antitumor Activity
A study published in EurekaSelect highlighted the synthesis of dihydro[1,3]oxazines and their evaluation against cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives. This suggests that (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] could be a lead compound for further development in cancer therapy .
Study 2: Antimicrobial Activity
In another research article focusing on the antimicrobial properties of oxazine derivatives, it was found that certain modifications to the oxazine structure enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria. The study utilized a series of assays to confirm the mechanism of action involving disruption of bacterial cell walls .
Synthesis Methods
The synthesis of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Spiro Framework : Utilizing cyclization reactions that promote the formation of the spiro center.
- Functionalization : Late-stage modifications allow for the introduction of various functional groups that can enhance biological activity.
Q & A
Q. How does the compound’s conformational flexibility influence its supramolecular assembly in crystal lattices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
